N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-24(21,22)18-8-4-6-10(18)15(20)17-12-9-5-2-3-7-11(9)23-13(12)14(16)19/h2-3,5,7,10H,4,6,8H2,1H3,(H2,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQRXZDZDCIHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed C–H Arylation
Palladium-catalyzed C–H activation using 8-aminoquinoline as a directing group allows arylation at the C3 position. For example, reacting 2-carboxybenzofuran with aryl iodides in the presence of Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and PivOH (1 equiv) in DMF at 100°C for 12 hours yields 3-arylbenzofuran-2-carboxylic acids. Yields range from 72% to 97%, depending on the aryl iodide substituents.
Preparation of 1-Methanesulfonylpyrrolidine-2-Carboxamide
The pyrrolidine moiety requires sulfonylation at the nitrogen atom. A two-step process is typically employed: (1) synthesis of pyrrolidine-2-carboxamide and (2) methanesulfonylation.
Pyrrolidine-2-Carboxamide Synthesis
Pyrrolidine-2-carboxylic acid is converted to its methyl ester using thionyl chloride in methanol, followed by amidation with aqueous ammonia. Alternatively, enzymatic hydrolysis of nitriles offers a greener route, though yields are lower (65–78%).
Methanesulfonylation
Methanesulfonyl chloride (1.2 equiv) is added to pyrrolidine-2-carboxamide in dichloromethane with triethylamine (2.5 equiv) at 0°C. After stirring for 2 hours at room temperature, the product is isolated via extraction and crystallization, achieving yields of 85–92%.
Coupling of Benzofuran and Pyrrolidine Moieties
The final step involves forming the amide bond between 2-carbamoylbenzofuran-3-amine and 1-methanesulfonylpyrrolidine-2-carboxylic acid.
Activation and Coupling
EDCI/HOBt-mediated coupling in DMF at 0°C to room temperature for 12–24 hours is effective. The carboxylic acid is activated with EDCI (1.5 equiv) and HOBt (1.5 equiv), followed by addition of the amine component. Purification via silica gel chromatography affords the final compound in 70–75% yield.
Table 2: Coupling Reaction Optimization
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 0–25 | 75 |
| DCC/DMAP | THF | 25 | 68 |
| HATU/DIEA | DCM | -10–0 | 72 |
Challenges and Alternative Pathways
Steric Hindrance
Bulky substituents on the benzofuran ring reduce coupling efficiency. Switching to bulk-tolerant reagents like PyBOP improves yields by 10–15%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the pyrrolidine ring.
Reduction: Reduction reactions may target the carbamoyl or sulfonyl groups.
Substitution: The compound may undergo substitution reactions, particularly at the benzofuran ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It may also be used as a probe to study biological pathways.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. This can include its use as a drug candidate for the treatment of various diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” will depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the compound with structurally related molecules from published literature, focusing on core scaffolds, functional groups, and inferred therapeutic applications.
Core Heterocyclic Scaffolds
- Main Compound : Features a benzofuran ring (oxygen-containing heterocycle) fused to a pyrrolidine-carboxamide system .

- JNJ-54717793: Contains a nitrogen-rich azabicyclo[2.2.1]heptane core, a fluorophenyl group, and a pyrimidinyl substituent .
- NAT-1 and NAT-2: Utilize a thiazolidinone ring (sulfur- and oxygen-containing heterocycle) linked to nicotinamide. NAT-2 includes a bulky 3,5-di-tert-butyl-4-hydroxyphenyl group, likely improving metabolic stability .
- BBAC : Combines a biphenyl system with a benzimidazole-thioether motif and a pyrrolidine-carboxamide, sharing the latter feature with the main compound .

- MOP (Monepantel analog): Based on a benzamide scaffold with cyano and trifluoromethyl groups, along with a sulfanyl (S-CF₃) moiety .
- Compound : Incorporates a bicyclo[1.1.1]pentane and furo[2,3-b]pyridine, the latter resembling the benzofuran in the main compound .
Functional Group Analysis
Biological Activity
N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran moiety and a pyrrolidine ring, which are known for their diverse biological properties. The molecular formula is with a molecular weight of 342.38 g/mol. The presence of the methanesulfonyl group enhances its solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of carbazole, which share structural similarities, have shown potent inhibition of cancer cell proliferation. In vitro studies demonstrated that certain N-substituted carbazoles inhibited the growth of various cancer cell lines with IC50 values in the nanomolar range (46–75 nM) .
Neuroprotective Effects
The neuroprotective potential of related compounds has also been documented. For example, N-substituted carbazoles have been found to protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM. This effect is attributed to their antioxidative properties, which mitigate oxidative stress in neuronal tissues .
The mechanisms through which this compound exerts its effects may involve modulation of key signaling pathways. Compounds with similar structures have been shown to inhibit STAT3 activation, a transcription factor closely associated with tumorigenesis. Inhibition of STAT3 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Research Findings and Case Studies
A comprehensive review of the literature reveals several case studies highlighting the biological activity of similar compounds:
| Study | Compound | Activity | Concentration | Findings |
|---|---|---|---|---|
| Akue-Gedu et al. (2015) | N-substituted carbazoles | Antiproliferative | 8–20 µM | Significant inhibition of cancer cell lines PA1, PC3, DU145 |
| Saturnino et al. (2013) | N-substituted carbazoles | Neuroprotective | 3 µM | Protects HT22 cells from glutamate-induced injury |
| Giraud et al. (2015) | Novel N-substituted carbazole | Antitumor | 2.5 µM | Inhibition of topoisomerase II activity |
Q & A
Q. What are the key considerations for synthesizing N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
Carbamoyl Group Introduction : Reaction with urea or phosgene analogs under controlled pH (e.g., 8–10) to avoid side reactions.
Methanesulfonylation : Use of methanesulfonyl chloride in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to minimize hydrolysis.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Control temperature (<40°C) during sulfonylation to prevent decomposition .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions on the benzofuran and pyrrolidine rings (e.g., aromatic protons at δ 6.8–7.5 ppm, carbamoyl carbonyl at ~δ 165 ppm).
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide, S=O stretch at ~1350 cm⁻¹ for sulfonyl).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₉H₂₀N₂O₅S).
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what precautions are necessary during experimental handling?
Methodological Answer:
- pH Stability :
- Acidic (pH <4) : Hydrolysis of the carbamoyl group may occur, forming amines and carboxylic acids.
- Basic (pH >9) : Risk of sulfonamide cleavage. Use buffered solutions (pH 6–8) for in vitro assays.
- Thermal Stability : Decomposes above 60°C; store at –20°C in amber vials under inert gas.
- Handling : Use gloves, lab coats, and fume hoods to avoid inhalation/contact. Avoid oxidizing agents during storage .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
Methodological Answer:
- Comparative SAR Analysis : Test analogs with modified benzofuran or pyrrolidine moieties (see Table 1).
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC50 for enzyme inhibition).
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
Q. Table 1: Structural Analogs and Reported Activities
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]furan-2-carboxamide | Benzimidazole substitution | Anticancer (IC50 = 2.1 μM) |
| 3-(1-benzofuran-2-yl)-N'-(2,2,2-trichloroacetyl)prop-2-enehydrazide | Hydrazide linkage | Antimicrobial (MIC = 5 μg/mL) |
| Target Compound | Methanesulfonylpyrrolidine | Under investigation |
| Data sourced from preclinical studies . |
Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical for accurate simulations?
Methodological Answer:
- Docking Studies : Use software (e.g., AutoDock Vina) to model binding to targets (e.g., kinases, GPCRs).
- Parameters : Include solvation effects, flexible ligand docking, and Van der Waals radii adjustments.
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data. Validate via leave-one-out cross-validation .
Q. What experimental approaches are recommended to investigate the hydrolysis kinetics of the carbamoyl group under physiological conditions?
Methodological Answer:
- Kinetic Assay Design :
- Prepare buffered solutions (pH 7.4, 37°C).
- Use LC-MS to quantify hydrolysis products (e.g., released amine) over time.
- Calculate rate constants (k) using first-order kinetics.
- Stabilization Strategies :
- Add cyclodextrins to encapsulate the carbamoyl group.
- Modify steric hindrance via methyl substituents on the benzofuran ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


